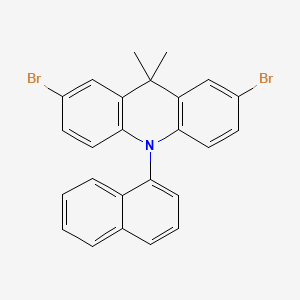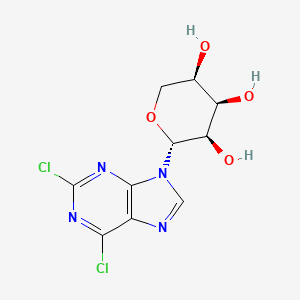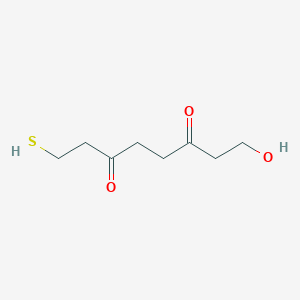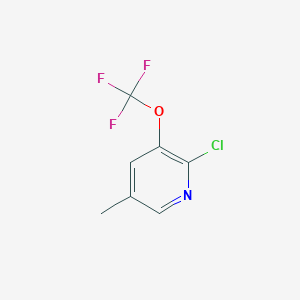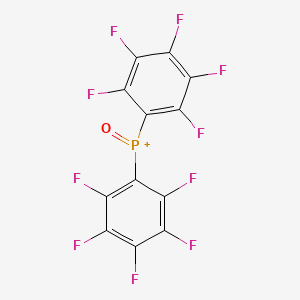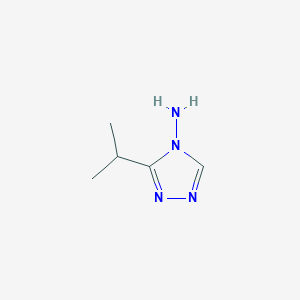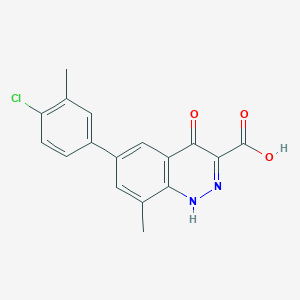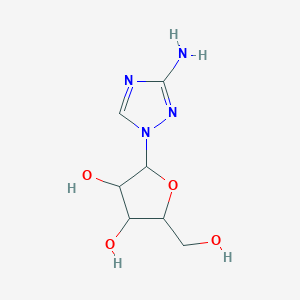
2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound featuring a triazole ring and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which can be synthesized via the cyclization of hydrazine derivatives with formamide. The tetrahydrofuran ring is then constructed through a series of reactions involving the hydroxylation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-formyltetrahydrofuran-3,4-diol or 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-carboxytetrahydrofuran-3,4-diol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of triazole-containing compounds is beneficial.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxymethyl and amino groups can participate in additional interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1H-1,2,4-triazol-1-yl)-tetrahydrofuran-3,4-diol: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-methyltetrahydrofuran-3,4-diol: Contains a methyl group instead of a hydroxymethyl group, altering its chemical properties.
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to the presence of both the triazole and tetrahydrofuran rings, along with the hydroxymethyl group. This combination of functional groups provides a versatile platform for chemical modifications and applications, distinguishing it from similar compounds.
Properties
CAS No. |
24806-96-0 |
|---|---|
Molecular Formula |
C7H12N4O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H12N4O4/c8-7-9-2-11(10-7)6-5(14)4(13)3(1-12)15-6/h2-6,12-14H,1H2,(H2,8,10) |
InChI Key |
XDPOXVUKFRYWOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


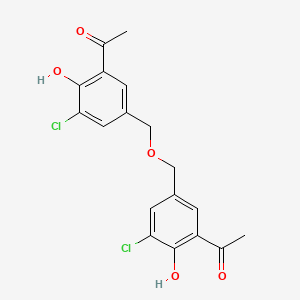
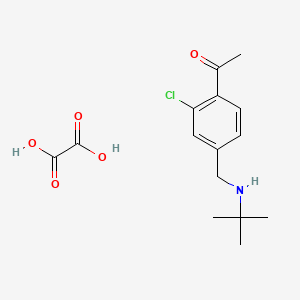
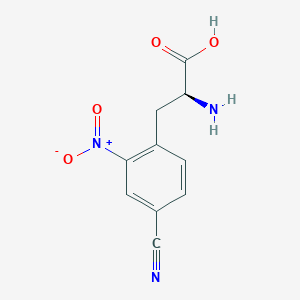
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)
